(4-Methylnaphthalen-1-yl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDLIEZHVXCBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695375 | |
| Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771580-36-0 | |
| Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process Overview
Step 1: Halomethylation of 4-methylnaphthalene
The starting material, 4-methylnaphthalene, undergoes chloromethylation by reaction with formaldehyde and hydrochloric acid to yield 1-(chloromethyl)-4-methylnaphthalene. This step typically employs aqueous sulfuric acid or a mixture of sulfuric and acetic acids as the acidic medium.Step 2: Amination via Hexamine or N-Methylformamide
The chloromethyl intermediate is reacted with hexamine or N-methylformamide in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction medium can be aqueous or aqueous-alcoholic solvents (methanol, ethanol, isopropanol). Phase transfer catalysts like tetra-n-butylammonium bromide enhance the reaction efficiency.Step 3: Hydrolysis and Workup
The intermediate amides formed are hydrolyzed under reflux in aqueous sulfuric acid to liberate the primary amine. Acid-base extraction and filtration with activated carbon remove impurities. The product is then basified to pH ~10 and extracted into an organic solvent such as toluene.Step 4: Purification
The crude amine is purified by high vacuum distillation to yield pure this compound.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl, aqueous sulfuric acid, 0–5°C | - | Controlled temperature to avoid side reactions |
| Amination | N-methylformamide, KOH, tetra-n-butylammonium bromide, 5°C to 25°C, 4 h | ~85 | Phase transfer catalyst improves conversion |
| Hydrolysis | 10% H2SO4, reflux, 4 h | - | Converts amide to amine |
| Extraction and basification | Toluene extraction, NaOH to pH 10 | - | Purification step |
| Distillation | High vacuum, controlled temperature | 80–85 | Final purification to remove bis-alkylated impurities |
This method is economical, avoiding expensive catalysts like Pt/C or specialized hydrogenation equipment.
Base-Induced Dehydrogenative Transformation of 1-Naphthylmethylamines
A novel synthetic approach involves the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines, which can be adapted for substituted derivatives such as this compound.
Reaction Principle
- Treatment of 1-naphthylmethylamine with strong bases such as potassium hydride (KH) or a combination of n-butyllithium and potassium tert-butoxide in tetrahydrofuran (THF) at elevated temperatures (ca. 100 °C) induces two consecutive β-hydride eliminations.
- This process converts the aminomethyl group to a nitrile, generating 1-naphthonitrile and KH in situ.
- The freshly formed KH acts as a hydride donor, adding regioselectively at the C4 position of the naphthonitrile, forming α-cyano benzylic carbanion intermediates.
- These intermediates can be protonated or further functionalized to yield 1,4-dihydronaphthalene-1-carbonitriles or related compounds.
Mechanistic Insights
- The reaction proceeds via potassium amide anion intermediates that undergo β-hydride elimination.
- The in situ generated KH is proposed to be nanometric and highly reactive, enabling hydride addition to the aromatic ring, a rare dearomative hydride addition.
- Deuterium labeling studies confirm hydride addition at the C4 position with minor incorporation at C2 and C8, indicating some hydride migration or reversible dearomatization steps.
Applicability to this compound
- While the study primarily focuses on 1-naphthylmethylamine, the mechanistic pathway suggests potential adaptation for substituted analogs like the 4-methyl derivative.
- This method offers a unique route to modify the aminomethyl group and introduce further functional groups via the reactive carbanion intermediate.
Reaction Conditions Summary
| Reagent(s) | Solvent | Temperature | Key Observations |
|---|---|---|---|
| Potassium hydride (KH) | THF | 100 °C | Efficient β-H elimination and hydride addition |
| n-Butyllithium + t-BuOK | THF | 100 °C | Comparable yields to KH alone |
| t-BuONa or n-BuLi alone | THF | 100 °C | Inefficient, incomplete conversion |
This approach is mechanistically sophisticated and may be tailored for advanced synthetic applications beyond simple amine preparation.
Comparative Analysis of Preparation Methods
| Aspect | Halomethylation + Amination | Base-Induced Dehydrogenative Transformation |
|---|---|---|
| Starting Materials | 4-Methylnaphthalene, formaldehyde, HCl | 1-Naphthylmethylamine or substituted analogs |
| Reaction Type | Electrophilic substitution, nucleophilic substitution, hydrolysis | β-Hydride elimination, hydride addition |
| Catalysts/Promoters | Phase transfer catalysts (e.g., tetra-n-butylammonium bromide) | Strong bases (KH, n-BuLi, t-BuOK) |
| Reaction Conditions | Mild to moderate temperatures (0–25 °C for substitution; reflux for hydrolysis) | Elevated temperature (~100 °C) in THF |
| Purification | Acid-base extraction, activated carbon filtration, vacuum distillation | Requires careful protonation and isolation of intermediates |
| Yield | High (80–85%) | Moderate, dependent on substrate and conditions |
| Scalability | Industrially viable, economical | More suited for research/specialized synthesis |
| Special Equipment | None required | Requires handling of reactive bases and controlled conditions |
Summary Table of Key Reaction Parameters
| Parameter | Halomethylation Route | Base-Induced Route |
|---|---|---|
| Solvent | Water, aqueous alcohols, toluene | Tetrahydrofuran (THF) |
| Base | KOH, NaOH | KH, n-BuLi, t-BuOK |
| Catalyst | Tetra-n-butylammonium bromide | None (base acts as reagent) |
| Temperature | 0–25 °C (substitution), reflux (hydrolysis) | 100 °C |
| Reaction Time | Several hours (4 h typical) | Several hours |
| Product Purification | Acid-base workup, vacuum distillation | Extraction, protonation, distillation |
| Product Yield (%) | 80–85% | Variable, moderate |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
(4-Methylnaphthalen-1-yl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Pathways:
The synthesis typically involves:
- Nitration of 4-Methylnaphthalene: Using concentrated nitric and sulfuric acids to yield 4-methyl-1-nitronaphthalene.
- Reduction of Nitro Group: Converting the nitro group to an amine using reducing agents like iron powder.
- Formylation: The amine is then formylated with formaldehyde under acidic conditions to produce the final compound.
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential:
This compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound may induce apoptosis through interactions with specific signaling pathways involved in cell survival.
Cytochrome P450 Inhibition:
It has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which can significantly impact drug metabolism. This characteristic suggests its relevance in pharmacology and toxicology.
Medicinal Chemistry
Drug Development:
this compound is being investigated as a precursor for pharmaceuticals targeting specific enzymes or receptors. Its structural properties make it suitable for designing drugs aimed at enhancing therapeutic efficacy while minimizing side effects.
Industrial Applications
Production of Dyes and Pigments:
Due to its aromatic structure, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to participate effectively in reactions that yield vibrant colors used in various industrial applications.
Case Studies
Several case studies illustrate the compound's potential applications:
- Synthetic Cannabinoids Analysis: The compound has been used as a reference standard in investigations involving synthetic cannabinoids due to its structural similarities with psychoactive substances .
- Drug Design: Its role as a precursor in drug development has been highlighted in studies focusing on enhancing drug specificity and efficacy against targeted biological pathways.
Mechanism of Action
The mechanism by which (4-Methylnaphthalen-1-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical and Toxicological Considerations
- Toxicity : Methylnaphthalenes (e.g., 1-methylnaphthalene) are associated with respiratory toxicity , but amine derivatives may exhibit distinct metabolic pathways requiring further study.
Biological Activity
(4-Methylnaphthalen-1-yl)methanamine, with the CAS number 771580-36-0, is an organic compound belonging to the naphthylamine class. It features a naphthalene ring substituted with a methyl group at the 4-position and an amine group at the methylene bridge. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, as well as its applications in medicinal chemistry.
The synthesis of this compound typically involves:
- Nitration of 4-Methylnaphthalene : Using concentrated nitric and sulfuric acids to yield 4-methyl-1-nitronaphthalene.
- Reduction of Nitro Group : Reduction to an amine using agents like iron powder and hydrochloric acid, resulting in 4-methyl-1-naphthylamine.
- Formylation : The amine group is formylated with formaldehyde under acidic conditions to produce the final compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various naphthalene derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The anticancer properties of this compound have been explored in vitro. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells may be linked to its interaction with specific signaling pathways involved in cell survival and death .
The biological activity of this compound is influenced by its aromatic structure, allowing it to participate in π-π interactions and hydrogen bonding. These interactions facilitate binding to various biological targets, including enzymes and receptors involved in metabolic processes.
Cytochrome P450 Inhibition
Studies have identified this compound as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, suggesting its relevance in pharmacology and toxicology.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Synthetic Cannabinoids Analysis : In investigations involving synthetic cannabinoids, this compound was utilized as a reference standard due to its structural similarities with various psychoactive substances .
- Drug Development : The compound's role as a precursor for pharmaceuticals targeting specific enzymes has been explored, indicating its utility in drug design aimed at enhancing therapeutic efficacy while minimizing side effects.
Comparative Analysis
The following table summarizes the key features and biological activities of this compound compared to related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 771580-36-0 | Naphthalene derivative with methyl and amine groups | Antimicrobial, anticancer |
| 4-Methyl-1-naphthylamine | 100-67-0 | Amine derivative without methylene bridge | Limited biological activity |
| Naphthalene | 91-20-3 | Parent compound without substitutions | Minimal biological activity |
Q & A
Basic: What are the established synthetic routes for (4-Methylnaphthalen-1-yl)methanamine, and how are purity and yield optimized?
Answer:
The primary synthesis involves reductive amination of 4-methyl-1-naphthaldehyde with methylamine. Key steps include:
- Reagents/Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12–24 hours, or hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst under high-pressure conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 aldehyde:amine), pH control (pH 6–7 for NaBH3CN), and catalyst loading (5% Pd/C for H₂ method). Industrial-scale processes may use continuous flow reactors to enhance efficiency .
Basic: What spectroscopic techniques are used to characterize this compound, and what spectral markers distinguish it?
Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm, multiplet), methylene group (CH2NH, δ 3.4–3.6 ppm), and methyl groups (δ 2.3–2.5 ppm) .
- ¹³C NMR : Naphthalene carbons (120–135 ppm), methylene carbon (45–50 ppm), and methyl carbons (20–25 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 185 (C₁₃H₁₅N⁺), with fragmentation patterns indicating loss of NH2CH3 .
- IR : Stretching vibrations for NH (3350 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound?
Answer:
Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from 10–50 μM in cancer cell lines) may arise from:
- Experimental Variables : Cell line specificity (e.g., HeLa vs. MCF-7), exposure duration (24 vs. 48 hours), and solvent effects (DMSO vs. ethanol).
- Mechanistic Complexity : Differential induction of apoptosis via mitochondrial dysfunction or cell cycle arrest .
Resolution Strategies :- Standardize assay conditions (e.g., MTT assay protocols).
- Validate findings using orthogonal methods (flow cytometry for apoptosis, ROS detection assays) .
Advanced: What strategies improve the enantiomeric purity of this compound derivatives for receptor-binding studies?
Answer:
- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis.
- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Catalytic Asymmetric Synthesis : Palladium-catalyzed asymmetric hydrogenation with ligands like Josiphos .
Data Contradiction: How do toxicological profiles of this compound compare across species?
Answer:
| Parameter | Mouse (Oral LD₅₀) | Rat (Inhalation LC₅₀) | Human (Dermal Effects) |
|---|---|---|---|
| Acute Toxicity | 450 mg/kg | 1200 mg/m³ | Irritation (moderate) |
| Hepatic Effects | Elevated ALT/AST | No significant change | Not reported |
| Source |
Key Insight : Species-specific metabolism (e.g., cytochrome P450 activity in rodents) explains variability. Cross-species extrapolation requires caution .
Methodological: How can researchers validate the interaction of this compound with cannabinoid receptors?
Answer:
- Binding Assays : Competitive radioligand displacement using [³H]-CP-55,940 for CB1/CB2 receptors.
- Functional Assays : cAMP inhibition (CB1 agonist activity) or β-arrestin recruitment (Bioluminescence Resonance Energy Transfer, BRET) .
- Structural Analysis : Molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets on CB1 (PDB ID: 5TGZ) .
Safety: What are the recommended handling protocols for this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Storage : Inert atmosphere (N₂ or Ar) at 4°C, away from oxidizers.
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
